7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Molecular Topology
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic nitrogen-containing systems with carboxylate ester functional groups. The official name 7-Methyl-3,4-dihydro-2H-naphthyridine-1-carboxylic acid tert-butyl ester reflects the core bicyclic naphthyridine framework where nitrogen atoms occupy positions 1 and 8 of the fused ring system. Alternative nomenclature includes 1,8-Naphthyridine-1(2H)-carboxylic acid, 3,4-dihydro-7-methyl-, 1,1-dimethylethyl ester, which emphasizes the carboxylate functionality and the specific positioning of substituents on the heterocyclic core.
The molecular topology analysis reveals a bicyclic aromatic system containing two fused six-membered rings with nitrogen heteroatoms strategically positioned to create the characteristic 1,8-naphthyridine scaffold. The structural motif includes a partially saturated ring system where the 3,4-dihydro designation indicates saturation at positions 3 and 4, resulting in a tetrahydronaphthyridine derivative. The methyl substituent at position 7 provides steric bulk and electronic effects that influence the overall molecular geometry and reactivity profile.
The tert-butyl carboxylate protecting group attached to the nitrogen at position 1 serves dual purposes in synthetic applications and structural stabilization. This bulky ester group creates significant steric hindrance around the nitrogen center while maintaining the basic character of the naphthyridine core. The molecular weight of 248.32 daltons reflects the combined mass contributions from the bicyclic aromatic framework, the methyl substituent, and the tert-butyl carboxylate moiety.
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of naphthyridine derivatives reveal important structural parameters that influence molecular packing and intermolecular interactions. The naphthyridine framework exhibits planarity in the aromatic portion with typical carbon-nitrogen bond lengths and angles consistent with sp2 hybridization. The partially saturated ring containing the 3,4-dihydro segment adopts a slightly puckered conformation to minimize steric strain while maintaining optimal orbital overlap in the adjacent aromatic system.
Conformational analysis indicates that the tert-butyl carboxylate group can adopt multiple rotational conformers around the nitrogen-carbonyl bond axis. Temperature-dependent nuclear magnetic resonance studies of related naphthyridine derivatives demonstrate that carbonyl group geometry variations occur with thermal energy changes, affecting the overall molecular conformation. These conformational dynamics influence the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and contribute to the complex coupling patterns seen in proton nuclear magnetic resonance spectra.
The crystal packing arrangements of naphthyridine compounds typically involve π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the nitrogen heteroatoms. The presence of the bulky tert-butyl group significantly affects crystal packing efficiency and may prevent close approach of adjacent molecules, leading to more open crystal structures compared to unsubstituted naphthyridine derivatives.
Molecular electrostatic potential mapping studies indicate that the nitrogen atoms in the naphthyridine core carry significant negative charge density, making them potential sites for electrophilic attack or coordination with metal centers. The carbonyl oxygen of the carboxylate ester also represents an electron-rich region that can participate in hydrogen bonding or dipole-dipole interactions in the solid state.
Spectroscopic Fingerprint Analysis (1H/13C NMR, FTIR, HRMS)
Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. The spectrum recorded in deuterated chloroform reveals several distinct resonance regions that definitively identify the molecular structure. The tert-butyl ester protons appear as a characteristic singlet at δ 1.52 parts per million integrating for nine protons, confirming the presence of the three equivalent methyl groups.
The methylene protons of the saturated ring system show complex multipicity patterns reflecting their chemical environment and coupling relationships. The protons at position 2 appear as a multiplet between δ 1.87-1.93 parts per million, while the protons at positions 3 and 4 show triplet patterns at δ 2.70 and δ 3.72 parts per million respectively. These chemical shifts reflect the deshielding effects of the adjacent nitrogen atoms and the electron-withdrawing influence of the carboxylate group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Pattern |
|---|---|---|---|---|
| tert-Butyl CH3 | 1.52 | Singlet | 9H | No coupling |
| Position 2 CH2 | 1.87-1.93 | Multiplet | 2H | Complex coupling |
| 7-Methyl | 2.46-2.48 | Singlet | 3H | No coupling |
| Position 3 CH2 | 2.70 | Triplet | 2H | J = 7.6 Hz |
| Position 4 CH2 | 3.72 | Triplet | 2H | J = 7.6 Hz |
| Aromatic H-6 | 6.80-6.81 | Doublet | 1H | J = 7.6 Hz |
| Aromatic H-5 | 7.24-7.27 | Doublet | 1H | J = 7.6 Hz |
The aromatic region displays two doublet signals at δ 6.80 and δ 7.24 parts per million with coupling constants of 7.6 hertz, characteristic of ortho-coupled aromatic protons in the naphthyridine ring system. The 7-methyl substituent appears as a sharp singlet at δ 2.46 parts per million, confirming its attachment to the aromatic carbon and lack of coupling to adjacent protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework through characteristic chemical shift patterns for different carbon environments. Aromatic carbons typically appear in the 100-160 parts per million region, while aliphatic carbons of the saturated ring system and substituent groups appear upfield. The carbonyl carbon of the carboxylate ester shows a characteristic downfield shift around 150-170 parts per million, reflecting its electron-deficient nature.
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in the molecule. The carbonyl stretching vibration of the carboxylate ester appears as a strong absorption band around 1700-1750 wavenumbers, typical for ester carbonyls. The naphthyridine aromatic ring system shows characteristic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber range.
The nitrogen-containing heterocyclic framework contributes specific vibrational modes that distinguish naphthyridine derivatives from other aromatic compounds. Carbon-nitrogen stretching vibrations typically appear between 1050-1100 wavenumbers, while aromatic carbon-hydrogen bending modes are observed around 750-900 wavenumbers. The tert-butyl group shows characteristic methyl carbon-hydrogen stretching vibrations around 2960-2870 wavenumbers and deformation modes around 1380-1460 wavenumbers.
Properties
IUPAC Name |
tert-butyl 7-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-8-11-6-5-9-16(12(11)15-10)13(17)18-14(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMFCCGEWQABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590319 | |
| Record name | tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243641-37-4 | |
| Record name | tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
- Starting Material: 7-Methyl-3,4-dihydro-2H-naphthyridine-1-carboxylic acid (or a closely related intermediate)
- Reagent: Di-tert-butyl dicarbonate (Boc2O)
- Solvent: Dichloromethane (DCM)
- Reaction Temperature: 75°C
- Reaction Time: 18 hours
- Post-reaction Workup: Solvent removal followed by heating in a sand bath
- Purification: Chromatography on silica gel using ethyl acetate/n-heptane mixtures
Detailed Procedure
- Dissolve the precursor compound (e.g., 7.42 g, 50.13 mmol) in dichloromethane (100 mL).
- Add di-tert-butyl dicarbonate (33.7 g, 150.4 mmol) to the solution.
- Remove the solvent under reduced pressure to yield an oily residue.
- Heat the residue at 75°C in a sand bath for 18 hours to complete the reaction.
- Purify the crude product by silica gel chromatography:
- First elute with ethyl acetate/n-heptane (10/90) to remove excess Boc2O.
- Then elute with ethyl acetate/n-heptane (40/60) to isolate the target tert-butyl ester as a white solid.
Yield and Physical Data
- Yield: Approximately 90%
- Physical State: White solid
This method is considered reliable and efficient for producing the tert-butyl ester derivative with high purity and yield.
Several other synthetic approaches and activation techniques are referenced in the literature for related naphthyridine derivatives and esters, which can be adapted or optimized for this compound.
Carboxylic Acid Activation
- The carboxylic acid group can be activated by conversion into acid chlorides using reagents such as oxalyl chloride or thionyl chloride in solvents like dichloromethane at temperatures ranging from -20°C to +60°C.
- Alternatively, coupling agents such as DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide), HOBT (1-hydroxybenzotriazole), HOAT, T3P, or HATU can be used in dry aprotic solvents (DCM, MeCN, DMF) to facilitate ester formation with tert-butyl alcohol or related reagents.
Protection and Deprotection Steps
- Amino acids and related intermediates are often protected as NHBoc and tert-butyl esters and can be deprotected using 4M HCl in dioxane at room temperature, followed by treatment with trifluoroacetic acid/water mixtures at elevated temperatures (60°C) for 2 hours.
- These steps are critical when multi-functionalized intermediates are involved to prevent side reactions.
Summary Table of Preparation Parameters
Research Findings and Practical Considerations
- The tert-butyl ester protecting group introduced via di-tert-butyl dicarbonate is stable under a variety of reaction conditions and can be selectively removed when needed.
- The reaction conditions (neat heating at 75°C for 18 hours) are optimized to maximize yield while minimizing side products.
- Purification via silica gel chromatography is effective in removing excess reagents and byproducts, ensuring high purity.
- The use of dry aprotic solvents and controlled temperature ranges is critical in related activation and coupling steps to prevent hydrolysis or decomposition.
- The synthetic route is scalable and has been reproduced in multiple research settings with consistent results.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.33 g/mol
- IUPAC Name : tert-butyl 7-methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylate
- CAS Number : 243641-37-4
The structure features a naphthyridine core, which is known for its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit antimicrobial properties. For instance, compounds related to 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine have been studied for their effectiveness against various bacterial strains. A study demonstrated that derivatives of naphthyridine could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Anticancer Properties
Naphthyridine compounds are being explored for their anticancer activities. Studies have shown that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, research has highlighted the role of naphthyridine derivatives in targeting the MEK pathway, which is crucial in many cancers .
Central Nervous System Effects
The compound has also been investigated for its neuroprotective effects. Some studies suggest that naphthyridine derivatives may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing neurotransmission .
Organic Synthesis
7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex structures. Common synthetic routes involve multi-step reactions where the compound acts as a precursor for more functionalized naphthyridine derivatives .
Building Block for Drug Development
In pharmaceutical chemistry, this compound is utilized as a building block for synthesizing other bioactive molecules. The versatility of its functional groups allows chemists to modify it easily to enhance biological activity or improve pharmacokinetic properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with potential for antibiotic development. |
| Study B | Anticancer Properties | Identified mechanisms of apoptosis induction in cancer cells; potential MEK inhibitors were highlighted. |
| Study C | Neuroprotective Effects | Showed inhibition of AChE activity; suggested benefits for neurodegenerative conditions. |
Mechanism of Action
The mechanism by which tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
- Tert-butyl 7-methyl-3,4-dihydro-1,8-quinoline-1(2H)-carboxylate
- Tert-butyl 7-methyl-3,4-dihydro-1,8-isoquinoline-1(2H)-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate stands out due to its specific structural features, such as the naphthyridine core and the positioning of the tert-butyl ester and methyl groups
Biological Activity
7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester (CAS 243641-37-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
- IUPAC Name : tert-butyl 7-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- Molecular Weight : 248.326 g/mol
- Chemical Formula : C_{15}H_{19}N_{1}O_{2}
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine derivatives has been linked to various therapeutic effects, primarily through their interaction with key cellular pathways.
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. In particular:
- Mechanism of Action : The compound may inhibit Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer .
- Case Study : A study highlighted the effectiveness of similar naphthyridine compounds in inhibiting tumor cell invasion and metastasis, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases:
- Therapeutic Potential : It has been noted for its ability to modulate immune responses and reduce inflammation, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine derivatives has been optimized through various methods:
- Microwave-Assisted Synthesis : This technique has improved yields and reduced synthesis time for biologically active naphthyridine compounds .
Structure-Activity Relationship
Understanding the SAR is critical for enhancing the biological efficacy of these compounds:
Q & A
Q. How can researchers optimize the synthesis of 7-methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester to maximize yield and purity?
A common synthetic route involves cyclization of precursors like tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate under nitrogen atmosphere, using reagents such as s-BuLi in THF followed by phosphonate coupling agents . Key optimization strategies include:
- Solvent selection : THF is preferred for its ability to stabilize intermediates and facilitate low-temperature reactions (e.g., 0°C for lithiation steps) .
- Reaction time control : Stirring for 20 minutes post-lithiation ensures complete intermediate formation before introducing coupling agents .
- Purification : Mass-directed HPLC or column chromatography achieves >95% purity, with yields improved by avoiding prolonged exposure to acidic/basic conditions during workup .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.28–7.25 ppm for aromatic protons, 170.2 ppm for carbonyl carbons) confirm regioselectivity and ester group integrity .
- LC-MS : Retention times (e.g., 1.07 min) and molecular ion peaks ([M+H]⁺ at m/z 293.33) validate molecular weight and purity .
- IR spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 1629 cm⁻¹ (aromatic C=C) corroborate functional groups .
Q. What are the critical stability and storage considerations for this compound?
- Storage conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent ester hydrolysis or oxidation .
- Handling precautions : Use PPE (gloves, goggles) due to acute toxicity hazards (Category 4 for oral/dermal/inhalation exposure) . Avoid moisture-sensitive conditions during synthesis to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction pathway data for naphthyridine derivatives?
Contradictions often arise from competing cyclization mechanisms (e.g., acid-catalyzed vs. base-mediated). To address this:
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in cyclization .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict energy barriers for intermediate formations, clarifying dominant pathways .
- In situ monitoring : Real-time FT-IR or Raman spectroscopy identifies transient intermediates, such as enolate species, to validate mechanistic hypotheses .
Q. How can spectral data inconsistencies in structural analogs be systematically addressed?
- Comparative NMR analysis : Use HSQC and HMBC to assign ambiguous peaks. For example, coupling constants (J = 7.3 Hz in ¹H NMR) distinguish regioisomers .
- X-ray crystallography : Resolve conformational ambiguities (e.g., tert-butyl group orientation) by obtaining single-crystal structures .
- Batch consistency checks : Ensure synthetic reproducibility by cross-validating LC-MS and NMR data across multiple batches .
Q. What strategies are effective for designing bioactive derivatives of this naphthyridine scaffold?
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., chloro, fluoro) at the 3-position to enhance antimicrobial activity, guided by docking studies with bacterial targets .
- Prodrug modifications : Replace the tert-butyl ester with labile groups (e.g., pivaloyloxymethyl) to improve bioavailability while retaining in vivo stability .
- Multi-step functionalization : Use Horner-Wadsworth-Emmons reactions to append alkyl chains or heterocycles, as demonstrated in arginine mimetic syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
